N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[321]octane-8-carboxamide is a compound that features a complex bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the stereoselective formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of receptor signaling, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the tropane alkaloid family, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Scopolamine: Used for its anticholinergic properties.
Atropine: Utilized in medicine for its ability to dilate pupils and treat bradycardia.
Uniqueness
N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the presence of the fluorine atom and the chlorophenyl group, which may confer distinct pharmacological properties compared to other tropane alkaloids. These structural features can influence the compound’s binding affinity, selectivity, and overall biological activity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O/c15-12-3-1-2-4-13(12)17-14(19)18-10-5-6-11(18)8-9(16)7-10/h1-4,9-11H,5-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNELJRASKVTBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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